molecular formula C15H17N3O3 B6627885 N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B6627885
M. Wt: 287.31 g/mol
InChI Key: CUVHDRWQWFWDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth. It may also act on receptors in the central nervous system to produce its effects.
Biochemical and physiological effects:
N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide in lab experiments is its potential as a treatment for various diseases. Additionally, it has been shown to be relatively safe in animal models. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a treatment.

Future Directions

There are several potential future directions for research on N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to study its potential as an anticancer agent in vivo. Additionally, further research is needed to fully understand its mechanism of action and optimize its use as a treatment for various diseases.

Synthesis Methods

The synthesis of N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide involves the reaction of 2-chloroethyl isocyanate with 4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-3-carboxylic acid followed by cyclization with cyclobutanamine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide has potential applications in the field of medicine. It has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential as an anticancer agent. Additionally, it has been studied for its effects on the central nervous system, including its potential as a treatment for neurodegenerative disorders.

properties

IUPAC Name

N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-9-8-17(11-4-3-5-11)14(20)12-10-16-13-6-1-2-7-18(13)15(12)21/h1-2,6-7,10-11,19H,3-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVHDRWQWFWDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(CCO)C(=O)C2=CN=C3C=CC=CN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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